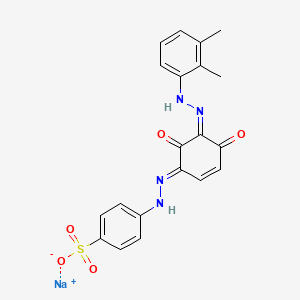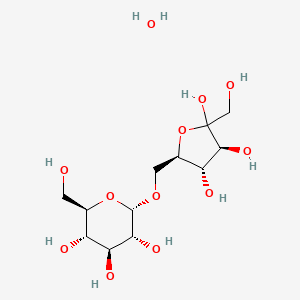![molecular formula C₁₈H₁₄N₄O₃ B1146791 2-[[(Pyridin-2-ylamino)diazenyl]methyl]phenol CAS No. 66030-25-9](/img/structure/B1146791.png)
2-[[(Pyridin-2-ylamino)diazenyl]methyl]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 2-[[(Pyridin-2-ylamino)diazenyl]methyl]phenol-related compounds involves multiple steps, including the use of the Petasis reaction for the generation of biologically important alkylaminophenol compounds. For instance, a study by Ulaş (2021) details the synthesis of a closely related molecule through this method, alongside spectroscopic (FTIR, UV, NMR) studies and non-linear optical (NLO) analysis to confirm the structure and investigate molecular properties (Ulaş, 2021).
Molecular Structure Analysis
The molecular structure is extensively analyzed using a combination of FTIR, NMR (1H, 13C), UV-Vis spectrometry, and computational spectral studies. Density functional theory (DFT) calculations offer insight into electronic and structural properties, including bond lengths, angles, and dihedral angles, as well as HOMO-LUMO energies, providing a comprehensive understanding of the compound's molecular framework (Ulaş, 2021).
Chemical Reactions and Properties
Chemical reactions, particularly those leading to the synthesis of azo–azomethine dyes, play a crucial role in determining the functional properties of these compounds. A study on the synthesis and solvatochromism properties of some 4-((4-R-phenyldiazenyl-2-(pyridin-2-ylimino)methyl) phenols highlights the impact of solvent environment, temperature, and pH on the solvatochromism of azo–azomethine dyes, showcasing their versatile chemical behavior (Azarbani et al., 2016).
Physical Properties Analysis
The physical properties, including thermodynamic parameters such as rotation constants, entropy, thermal energy, and capacity, are essential for understanding the stability and reactivity of the compound. Vibrational frequencies, electrostatic potential, and excitation energies further elaborate on the physical characteristics that influence the compound's behavior in different environments (Ulaş, 2021).
Chemical Properties Analysis
The chemical properties of 2-[[(Pyridin-2-ylamino)diazenyl]methyl]phenol derivatives, including their reactivity in various chemical reactions and interaction with different substrates, are critical for their potential applications. For example, the synthesis, characterization, and antimicrobial properties of oligomer and monomer/oligomer–metal complexes of a related compound highlight the compound's versatility and functional potential in different chemical contexts (Kaya, Emdi, & Saçak, 2009).
Wissenschaftliche Forschungsanwendungen
Antibacterial and Radical Scavenging Properties
Compounds similar to 2-[[(Pyridin-2-ylamino)diazenyl]methyl]phenol exhibit significant antibacterial activity against various bacteria, including Bacillus cereus, Staphylococcus aureus, Escherichia coli, and Klebsiella pneumonia. These compounds also display notable radical scavenging properties, highlighting their potential in developing new antibacterial agents and antioxidants. The electron-donating groups in the aryl azo component were particularly effective in enhancing these activities, demonstrating the impact of substituent groups on the biological and chemical properties of these compounds (Azarbani et al., 2016).
Corrosion Inhibition
The compound and its derivatives are effective as corrosion inhibitors for brass in chloride solutions, showing that the efficiency of inhibition increases with the concentration. The formation of self-assembled films of these substances on the brass surface significantly enhances the corrosion resistance, suggesting their utility in protecting metal surfaces in corrosive environments (Asan et al., 2005).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[[(pyridin-2-ylamino)diazenyl]methyl]phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O/c17-11-6-2-1-5-10(11)9-14-16-15-12-7-3-4-8-13-12/h1-8,17H,9H2,(H,13,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXJSTUGKJDFEQX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN=NNC2=CC=CC=N2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Salicylazoiminopyridine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

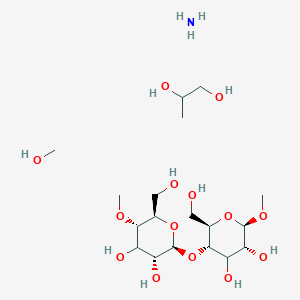
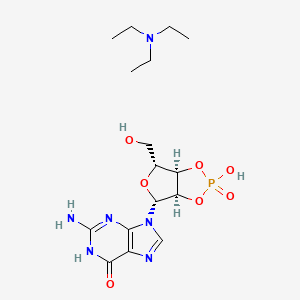
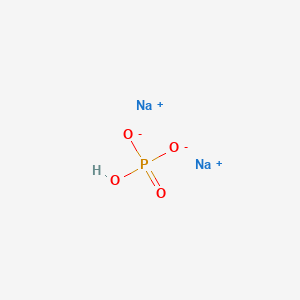
![(2,5-Dioxopyrrolidin-1-yl) 3-[(2,5-dioxopyrrolidin-1-yl)oxycarbonylamino]propanoate](/img/structure/B1146715.png)

